Cas no 50527-34-9 (4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one)

4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one structure
50527-34-9 structure
商品名:4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one
CAS番号:50527-34-9
MF:C13H12N2O5
メガワット:276.24478
MDL:MFCD00420263
CID:1567633
PubChem ID:39688

4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one
    • 4-Morpholin-4-yl-3-nitro-chromen-2-one
    • 4-morpholin-4-yl-3-nitrochromen-2-one
    • NCGC00245226-01
    • DTXSID00198537
    • 3-nitro-4-(4-morpholinyl)-2H-chromen-2-one
    • SR-01000390137-1
    • AB00074758-01
    • AH-262/31957059
    • SMR000279256
    • 4-morpholin-4-yl-3-nitro-2H-chromen-2-one
    • STK997283
    • AKOS000636259
    • CS-0243281
    • CHEMBL1320416
    • Z57066946
    • SR-01000390137
    • HMS2690M12
    • 4-Morpholino-3-nitrocoumarin
    • EN300-26185
    • MLS000856311
    • 50527-34-9
    • BRN 1149025
    • 4-Morpholino-3-nitro-2H-chromen-2-one
    • COUMARIN, 4-MORPHOLINO-3-NITRO-
    • 4-morpholinyl-3-nitro-chromen-2-one
    • G35062
    • MDL: MFCD00420263
    • インチ: InChI=1S/C13H12N2O5/c16-13-12(15(17)18)11(14-5-7-19-8-6-14)9-3-1-2-4-10(9)20-13/h1-4H,5-8H2
    • InChIKey: PYOMMFZCTIFHMA-UHFFFAOYSA-N
    • ほほえんだ: [O-][N+](=O)C1=C(N2CCOCC2)C2=CC=CC=C2OC1=O

計算された属性

  • せいみつぶんしりょう: 276.07466
  • どういたいしつりょう: 276.07462149g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 1
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 84.6Ų

じっけんとくせい

  • PSA: 81.91

4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN11943-5G
4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one
50527-34-9 95%
5g
¥ 3,755.00 2023-04-13
Chemenu
CM292541-10g
4-Morpholino-3-nitro-2H-chromen-2-one
50527-34-9 97%
10g
$1459 2021-06-17
Enamine
EN300-26185-2.5g
4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one
50527-34-9 95.0%
2.5g
$503.0 2025-03-21
1PlusChem
1P019KR4-10g
4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one
50527-34-9 95%
10g
$1423.00 2024-05-01
1PlusChem
1P019KR4-100mg
4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one
50527-34-9 95%
100mg
$134.00 2025-03-03
A2B Chem LLC
AV25616-1g
4-Morpholino-3-nitro-2H-chromen-2-one
50527-34-9 100%
1g
$305.00 2024-04-19
1PlusChem
1P019KR4-1g
4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one
50527-34-9 95%
1g
$362.00 2025-03-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313951-1g
4-(Morpholin-4-yl)-3-nitro-2h-chromen-2-one
50527-34-9 97%
1g
¥2008.00 2024-05-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1313951-10g
4-(Morpholin-4-yl)-3-nitro-2h-chromen-2-one
50527-34-9 97%
10g
¥7222.00 2024-05-11
Enamine
EN300-26185-0.5g
4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one
50527-34-9 95.0%
0.5g
$175.0 2025-03-21

4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one 関連文献

4-(morpholin-4-yl)-3-nitro-2H-chromen-2-oneに関する追加情報

Comprehensive Guide to 4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one (CAS No. 50527-34-9): Properties, Applications, and Market Insights

4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one (CAS No. 50527-34-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This nitro-substituted coumarin derivative is characterized by its unique molecular structure, combining a morpholine ring with a nitrochromenone backbone. Its distinct chemical properties make it valuable for various applications, particularly in drug discovery and material science.

The compound's structure features a coumarin core modified at the 4-position with a morpholine moiety and at the 3-position with a nitro group. This specific arrangement contributes to its interesting photophysical properties and potential biological activities. Researchers have shown growing interest in 4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one due to its possible applications as a fluorescent probe or as a building block for more complex pharmaceutical compounds.

Recent studies highlight the potential of nitro-coumarin derivatives in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents. The presence of both morpholine and nitro groups in this compound offers multiple sites for further chemical modifications, making it a versatile intermediate in organic synthesis. Its molecular weight of 274.25 g/mol and moderate solubility in common organic solvents facilitate its handling in laboratory settings.

In the pharmaceutical sector, 4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one has been investigated for its potential as a protein kinase inhibitor. The morpholine ring is known to improve pharmacokinetic properties of drug candidates, while the nitro group can participate in various biochemical interactions. These characteristics position this compound as an interesting subject for drug discovery programs targeting various diseases.

The material science applications of 50527-34-9 are equally promising. Its chromophore properties make it suitable for developing optical materials and sensors. The compound's ability to undergo photochemical transformations could be exploited in photo-responsive materials, a rapidly growing field in advanced materials research. These applications align with current market trends toward smart materials and functional coatings.

From a synthetic chemistry perspective, 4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one serves as an important intermediate. The compound can be prepared through condensation reactions between appropriately substituted salicylaldehydes and morpholine-containing β-keto esters, followed by nitration. This synthetic accessibility makes it attractive for both academic and industrial research laboratories.

The global market for specialty chemical intermediates like 50527-34-9 has been expanding steadily, driven by increasing R&D investments in pharmaceuticals and advanced materials. Market analysts project continued growth in demand for functionalized coumarin derivatives, particularly in regions with strong pharmaceutical and biotechnology sectors. Quality standards for this compound typically require high purity levels (>98%), with strict control of impurities that might affect downstream applications.

Recent innovations in green chemistry approaches have also impacted the production of compounds like 4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one. Researchers are exploring more sustainable synthetic routes that reduce hazardous byproducts and improve atom economy. These developments respond to the chemical industry's growing emphasis on environmentally friendly processes and sustainable manufacturing practices.

For researchers working with 50527-34-9, proper handling and storage are essential. While not classified as hazardous, standard laboratory precautions should be observed. The compound should be stored in a cool, dry place, protected from light to maintain stability. Analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed for quality control and characterization purposes.

The future outlook for 4-(morpholin-4-yl)-3-nitro-2H-chromen-2-one appears promising, with potential applications emerging in bioimaging, therapeutic development, and advanced material science. As research continues to uncover new properties and applications for this versatile compound, its importance in both academic and industrial settings is likely to grow. The combination of its structural features and functional groups offers numerous possibilities for innovation across multiple scientific disciplines.

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